1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol
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Overview
Description
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown potential in inhibiting DNA synthesis and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as tert-butyldiphenylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and stability of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thio group.
Reduction: This reaction can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can involve the replacement of the silyl group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for desilylation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in cancer research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
- 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribose
Uniqueness
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of the t-butyldiphenylsilyl group provides additional protection and allows for selective reactions, making it a valuable compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C24H32O3SSi |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(3aR,4R)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C24H32O3SSi/c1-23(2,3)29(18-12-8-6-9-13-18,19-14-10-7-11-15-19)25-16-21-22-20(17-28-21)26-24(4,5)27-22/h6-15,20-22H,16-17H2,1-5H3/t20?,21-,22-/m1/s1 |
InChI Key |
DEDVEPGBFIVGBZ-HRUVVLKGSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](SCC2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2CSC(C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
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